molecular formula C49H37F3NO5PS B8137088 1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide

1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide

Cat. No.: B8137088
M. Wt: 839.9 g/mol
InChI Key: QUPMIUPRTYYGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11bR)-1,1,1-Trifluoro-N-(4-oxido-2,6-di(phenanthren-9-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bR)-1,1,1-Trifluoro-N-(4-oxido-2,6-di(phenanthren-9-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves multiple steps, including the formation of the dioxaphosphepin ring and the introduction of the trifluoromethyl group. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(11bR)-1,1,1-Trifluoro-N-(4-oxido-2,6-di(phenanthren-9-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (11bR)-1,1,1-Trifluoro-N-(4-oxido-2,6-di(phenanthren-9-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (11bR)-1,1,1-Trifluoro-N-(4-oxido-2,6-di(phenanthren-9-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide: Similar in structure but with different functional groups or substituents.

    Other dioxaphosphepin derivatives: Compounds with the same core structure but different substituents on the aromatic rings or the phosphorus atom.

Uniqueness

The uniqueness of (11bR)-1,1,1-Trifluoro-N-(4-oxido-2,6-di(phenanthren-9-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H37F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)58-59)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-2,5-6,9-14,17-18,21-28H,3-4,7-8,15-16,19-20H2,(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPMIUPRTYYGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C8=CC=CC=C86)NS(=O)(=O)C(F)(F)F)C9=CC1=CC=CC=C1C1=CC=CC=C19
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H37F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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